N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Benzofuran Core: The benzofuran core is introduced through a coupling reaction, often involving a carboxylic acid derivative of benzofuran and the piperazine derivative. This step may require the use of coupling reagents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP can be used for oxidation reactions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds.
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand for studying receptor-ligand interactions.
Medicine: Potential therapeutic applications include acting as an antagonist for alpha1-adrenergic receptors.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes.
Pathways Involved: The binding of this compound to the receptor inhibits the normal action of endogenous ligands like norepinephrine, leading to a decrease in receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methoxyphenyl)piperazino]butyl}-2-furamide
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for therapeutic applications targeting these receptors.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-8-6-17(7-9-18)24-10-12-25(13-11-24)21(26)15-23-22(27)20-14-16-4-2-3-5-19(16)29-20/h2-9,14H,10-13,15H2,1H3,(H,23,27) |
InChI Key |
QBVASFAXKDSXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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